Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]- is a chemical compound with the molecular formula C11H16
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]- typically involves the sulfonation of 1-methyl-4-(2-methylpropyl)benzene. This process can be carried out using various sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to ensure the selective formation of the sulfonyl group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens, nitrating agents.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties and its interactions with biological systems.
Medicine: Investigated for its potential use in the development of new antibacterial drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]- involves its interaction with bacterial enzymes, leading to the inhibition of essential metabolic pathways. The sulfonyl group is believed to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the synthesis of folic acid and ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-methyl-4-(2-methylpropyl)
- Benzene, 1-methyl-4-(1-methyl-2-propenyl)
- Benzene, 1-methyl-4-(1-methylpropyl)
- Benzene, 1-methyl-4-propyl
Uniqueness
Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]- is unique due to its sulfonyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity in various chemical reactions and its potential as an antibacterial agent, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-methyl-4-(2-methylpropylsulfonyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-9(2)8-14(12,13)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNRWQIJBHJNCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60532877 |
Source
|
Record name | 1-Methyl-4-(2-methylpropane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60532877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91358-89-3 |
Source
|
Record name | 1-Methyl-4-(2-methylpropane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60532877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.